1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate is a complex organic compound with a unique structure that includes a diazepane ring and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, while the diazepane ring may contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2,2,2-trifluoroethanol: This compound shares the trifluoromethyl group but has a different core structure.
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: Another compound with a trifluoromethyl group, used in different chemical reactions.
Phenyl (2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone: Similar in having a trifluoromethyl group but with a different ring structure.
Uniqueness
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate is unique due to its combination of a diazepane ring and trifluoromethyl groups, which confer specific chemical and physical properties that are valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C21H23F3N2O4 |
---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
oxalic acid;1-[phenyl-[2-(trifluoromethyl)phenyl]methyl]-1,4-diazepane |
InChI |
InChI=1S/C19H21F3N2.C2H2O4/c20-19(21,22)17-10-5-4-9-16(17)18(15-7-2-1-3-8-15)24-13-6-11-23-12-14-24;3-1(4)2(5)6/h1-5,7-10,18,23H,6,11-14H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
NGHIJRZSQDBVKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3C(F)(F)F.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.